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Abstract
Ethyl anthranilate is an important ester in wine, contributing to its complex aroma profile with

characteristic fruity and floral notes. Accurate quantification of this compound is crucial for

quality control in the winemaking industry and for research into the chemical composition of

wine. This document provides detailed application notes and protocols for the quantification of

ethyl anthranilate in wine samples using two primary analytical techniques: Headspace Solid-

Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-

MS) and Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-

GC-MS). These methods offer high sensitivity and selectivity for the analysis of volatile and

semi-volatile compounds in complex matrices such as wine.

Introduction
The aromatic profile of wine is a complex interplay of numerous volatile organic compounds,

including esters, alcohols, terpenes, and pyrazines. Ethyl anthranilate, an ester formed from

ethanol and anthranilic acid, imparts desirable notes of grape, cherry, and orange blossom. Its

concentration can vary significantly depending on the grape variety, fermentation conditions,

and aging process. Therefore, robust and validated analytical methods are essential for its

precise measurement.
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This application note details two validated methods for the quantification of ethyl anthranilate
in wine. The HS-SPME-GC-MS method is a solventless technique ideal for the analysis of

volatile compounds, while the SPE-GC-MS method is suitable for the extraction and

concentration of semi-volatile compounds from the wine matrix.

Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction Gas
Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is a widely used technique for the extraction and concentration of volatile and

semi-volatile compounds from a sample's headspace.[1]

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

fiber is recommended for its broad analyte range.[2]

Vials: 20 mL clear glass screw-top headspace vials with PTFE/silicone septa.

Internal Standard (IS): d3-Methyl anthranilate or a similar deuterated analog.

Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

Ethyl Anthranilate Standard: High purity standard for calibration.

Model Wine Solution: 12% ethanol in deionized water, pH adjusted to 3.5 with tartaric acid.

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

Add 1.5 g of NaCl to the vial.

Spike the sample with the internal standard solution to a final concentration of 50 µg/L.

Immediately seal the vial with a screw cap and PTFE/silicone septum.

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

Equilibrate the sample at 40°C for 10 minutes with constant agitation.
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Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C

with continued agitation.[3]

After extraction, retract the fiber and immediately insert it into the GC injector for thermal

desorption.

Injector: Splitless mode, 250°C.

Desorption Time: 5 minutes.

Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film

thickness).[4]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp 1: 5°C/min to 180°C.

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.[4]

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected Ion Monitoring (SIM).

Quantifier Ion for Ethyl Anthranilate: m/z 165.[1]

Qualifier Ions: m/z 92, 119.
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Method 2: Solid-Phase Extraction Gas Chromatography-
Mass Spectrometry (SPE-GC-MS)
This method involves the extraction and concentration of analytes from a liquid sample by

passing it through a solid sorbent material.

SPE Cartridges: Styrene-divinylbenzene (SDB) based cartridges (e.g., Oasis HLB) are

suitable for retaining a wide range of compounds.[5][6]

Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC grade).

Internal Standard (IS): As in 2.1.1.

Ethyl Anthranilate Standard: High purity standard for calibration.

Deionized Water: For cartridge conditioning and washing.

Nitrogen Gas: For solvent evaporation.

Degas sparkling wine samples by ultrasonication for 10 minutes.

Adjust the pH of 100 mL of the wine sample to 7.0 using sodium hydroxide solution.

Spike the sample with the internal standard solution.

Cartridge Conditioning: Condition the SDB cartridge sequentially with 5 mL of ethyl acetate,

5 mL of methanol, and 10 mL of deionized water.

Sample Loading: Load the prepared wine sample onto the cartridge at a flow rate of

approximately 2 mL/min.

Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other

polar interferences.

Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

Elution: Elute the retained analytes with 5 mL of a dichloromethane/ethyl acetate (80:20, v/v)

mixture.
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Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of

nitrogen.

The GC-MS parameters are the same as described in section 2.1.4.

Data Presentation
The following table summarizes typical concentration ranges of ethyl anthranilate found in

various types of wine. These values are compiled from literature and are intended to be

representative. Actual concentrations can vary widely.

Wine Type Grape Variety
Ethyl Anthranilate
Concentration
(µg/L)

Reference

Red Wine Cabernet Sauvignon 5 - 20 [7]

Merlot 8 - 25 [7]

Pinot Noir 10 - 50 [8]

Syrah/Shiraz 3 - 15

White Wine Chardonnay 2 - 12 [7]

Sauvignon Blanc 15 - 60

Riesling 20 - 80

Concord 100 - 1500 [9]

Method Validation
The analytical methods should be validated according to established guidelines (e.g., ICH

Q2(R1)) to ensure reliability and accuracy.[10] Key validation parameters include:

Linearity: A calibration curve should be constructed using at least five concentration levels of

ethyl anthranilate in a model wine solution. A linear regression analysis should yield a

correlation coefficient (r²) of >0.99.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be

determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For

ethyl anthranilate in wine, typical LOQs are in the low µg/L range.[11][12]

Accuracy and Precision: Accuracy should be assessed by recovery studies, spiking a blank

wine matrix with known concentrations of ethyl anthranilate. Recoveries should typically be

within 80-120%. Precision (repeatability and intermediate precision) should be evaluated by

analyzing replicate samples, with a relative standard deviation (RSD) of <15%.[12]

Specificity: The method's ability to selectively quantify ethyl anthranilate in the presence of

other wine components should be demonstrated by the absence of interfering peaks at the

retention time of the analyte.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ecommons.cornell.edu/server/api/core/bitstreams/011ccef9-748d-49c0-baa5-7f943965e693/content
https://gcms.labrulez.com/paper/32017
https://diverdi.colostate.edu/C431/experiments/mass%20spectrometry/references/sparkling%20wine%20GCMS.pdf
https://www.alice.cnptia.embrapa.br/alice/bitstream/doc/1089634/1/DutraPereiraetalFRI032018.pdf
https://www.researchgate.net/publication/226810605_Development_of_a_Solid-Phase_Extraction_Procedure_for_the_Simultaneous_Determination_of_Polyphenols_Organic_Acids_and_Sugars_in_Wine
https://investigacion.unirioja.es/documentos/5bbc6991b750603269e81d9a/f/5ddc083e52922232560fc704.pdf
https://www.hawaiibevguide.com/red-and-white-grape-aroma-compounds.html
https://www.semanticscholar.org/paper/Ethyl-Anthranilate%2C-Ethyl-Cinnamate%2C-and-Methyl-in-Moio-Eti%C3%A9vant/0646aa162666e30e3a7616721665333d5ba3dc70
https://www.semanticscholar.org/paper/Ethyl-Anthranilate%2C-Ethyl-Cinnamate%2C-and-Methyl-in-Moio-Eti%C3%A9vant/0646aa162666e30e3a7616721665333d5ba3dc70
https://www.semanticscholar.org/paper/Ethyl-Anthranilate%2C-Ethyl-Cinnamate%2C-and-Methyl-in-Moio-Eti%C3%A9vant/0646aa162666e30e3a7616721665333d5ba3dc70
https://www.researchgate.net/publication/229994348_Methyl_anthranilate_as_an_aroma_constituent_of_American_wine
https://www.edqm.eu/documents/52006/128968/omcl-validation-verification-of-analytical-procedures-paphomcl1382r5.pdf/5bd682ee-6c62-a352-c6ad-4cb2c31c749d?t=1628491790975
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9092314/
https://www.researchgate.net/publication/303439407_Validation_of_analytical_methods_for_ethyl_carbamate_in_nine_food_matrices
https://www.benchchem.com/product/b146823#quantification-of-ethyl-anthranilate-in-wine-samples
https://www.benchchem.com/product/b146823#quantification-of-ethyl-anthranilate-in-wine-samples
https://www.benchchem.com/product/b146823#quantification-of-ethyl-anthranilate-in-wine-samples
https://www.benchchem.com/product/b146823#quantification-of-ethyl-anthranilate-in-wine-samples
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b146823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

